3-(3-Oxobutanoyl)benzonitrile
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Overview
Description
3-(3-Oxobutanoyl)benzonitrile is an organic compound with the molecular formula C11H9NO2 and a molecular weight of 187.19 g/mol . It is a versatile chemical used in various scientific research and industrial applications. This compound is characterized by the presence of a benzonitrile group attached to a 3-oxobutanoyl moiety, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Oxobutanoyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzoyl chloride with an appropriate alkanesulphonyltrichlorophosphazene at elevated temperatures (150-190°C) . Another method includes the use of benzaldehyde and hydroxylamine hydrochloride, followed by dehydration to form the benzonitrile .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of ionic liquids as recycling agents has been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Oxobutanoyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium cyanide (NaCN) and cuprous cyanide (CuCN) are employed for nucleophilic substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted benzonitriles.
Scientific Research Applications
3-(3-Oxobutanoyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes, pesticides, and advanced coatings
Mechanism of Action
The mechanism of action of 3-(3-Oxobutanoyl)benzonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can form coordination complexes with transition metals, facilitating various catalytic processes . Additionally, the compound’s structure allows it to participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological activity .
Comparison with Similar Compounds
Benzonitrile (C6H5CN): A simpler aromatic nitrile with similar reactivity but lacking the 3-oxobutanoyl group.
4-(3-Oxobutanoyl)benzonitrile: A positional isomer with the oxobutanoyl group at a different position on the benzene ring.
Uniqueness: 3-(3-Oxobutanoyl)benzonitrile is unique due to the presence of both the benzonitrile and 3-oxobutanoyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Properties
Molecular Formula |
C11H9NO2 |
---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
3-(3-oxobutanoyl)benzonitrile |
InChI |
InChI=1S/C11H9NO2/c1-8(13)5-11(14)10-4-2-3-9(6-10)7-12/h2-4,6H,5H2,1H3 |
InChI Key |
KASOIVACSDWJAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)C1=CC=CC(=C1)C#N |
Origin of Product |
United States |
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